3-(2-methyl-1H-imidazol-1-yl)propanoic acid
Overview
Description
3-(2-Methyl-1H-imidazol-1-yl)propanoic acid is a chemical compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol . This compound features an imidazole ring substituted with a methyl group at the second position and a propanoic acid moiety at the third position. Imidazole derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
3-(2-Methyl-1H-imidazol-1-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways involving imidazole derivatives.
Industry: Utilized as a catalyst, surfactant, and precursor for ionic liquids.
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their amphoteric nature . They can show both acidic and basic properties, which allows them to interact with a wide range of biological targets .
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Imidazole derivatives are generally highly soluble in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, which suggests that they can have diverse molecular and cellular effects .
Action Environment
It’s known that the action of imidazole derivatives can be influenced by various factors, including the ph of the environment, the presence of other substances, and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid typically involves the reaction of 2-methylimidazole with a suitable propanoic acid derivative under acidic or basic conditions. One common method involves dissolving ethylene glycol and imidazole in an organic solvent, followed by the addition of an acid catalyst. The reaction mixture is maintained at an appropriate temperature until the desired product is formed .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Purification of the product is usually achieved through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Methyl-1H-imidazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The methyl group on the imidazole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: 3-(2-methyl-1H-imidazol-1-yl)propanol.
Substitution: Various substituted imidazole derivatives.
Comparison with Similar Compounds
- 1H-Imidazole-4-propanoic acid
- 1H-Imidazole-5-propanoic acid
- 3-(1H-Imidazol-4-yl)propionic acid
- Deamino-histidine
- Dihydrourocanic acid
Comparison: 3-(2-Methyl-1H-imidazol-1-yl)propanoic acid is unique due to the presence of a methyl group at the second position of the imidazole ring, which can influence its chemical reactivity and biological activity. This structural modification can enhance its stability and specificity in various applications compared to its non-methylated counterparts .
Properties
IUPAC Name |
3-(2-methylimidazol-1-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-6-8-3-5-9(6)4-2-7(10)11/h3,5H,2,4H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVICIJVLATWAES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349589 | |
Record name | 3-(2-methyl-1H-imidazol-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24647-62-9 | |
Record name | 3-(2-methyl-1H-imidazol-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-methyl-1H-imidazol-1-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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